3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

Coordination chemistry Palladium complexes X-ray crystallography

3-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine (molecular formula C₁₆H₁₆N₄O₃, MW 312.32) is a synthetic heterocyclic screening compound that integrates a 3-pyridyl substituent at the triazole C5 position and a 3,4,5-trimethoxyphenyl ring at the N3 position of a 1,2,4-triazole core. This specific connectivity distinguishes it from more common 1,5-diaryl-1,2,4-triazole combretastatin A-4 (CA-4) mimics and from 2-pyridyl regioisomers that have been characterized as N,N′-bidentate chelators for transition metals.

Molecular Formula C16H16N4O3
Molecular Weight 312.32 g/mol
Cat. No. B257692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Molecular FormulaC16H16N4O3
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CN=CC=C3
InChIInChI=1S/C16H16N4O3/c1-21-12-7-11(8-13(22-2)14(12)23-3)16-18-15(19-20-16)10-5-4-6-17-9-10/h4-9H,1-3H3,(H,18,19,20)
InChIKeyXZTAYQJLCZUMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine: Structural, Physicochemical, and Procurement Profile


3-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine (molecular formula C₁₆H₁₆N₄O₃, MW 312.32) is a synthetic heterocyclic screening compound that integrates a 3-pyridyl substituent at the triazole C5 position and a 3,4,5-trimethoxyphenyl ring at the N3 position of a 1,2,4-triazole core . This specific connectivity distinguishes it from more common 1,5-diaryl-1,2,4-triazole combretastatin A-4 (CA-4) mimics [1] and from 2-pyridyl regioisomers that have been characterized as N,N′-bidentate chelators for transition metals [2]. The compound is commercially catalogued as ChemBridge/Hit2Lead SC-9038578 with defined property filters (LogP = 1.91, tPSA = 82.2 Ų, H-bond donors = 1, H-bond acceptors = 6, rotatable bonds = 2) , enabling informed purchasing decisions for small-molecule screening or metal-complexation studies where the 3-pyridyl attachment geometry is the critical differentiating feature.

3-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine: Why Simple 'Triazole–Trimethoxyphenyl' Interchange Is Not Supported


Compounds in the triazole–trimethoxyphenyl chemical space cannot be treated as interchangeable procurement items because subtle changes in the pyridine attachment site, N-substitution pattern, and heterocycle connectivity produce divergent biological profiles and coordination behaviours. For instance, shifting the pyridine from the 2-position to the 3-position fundamentally alters metal-binding geometry—the 2-pyridyl isomer acts as a strong N,N′-bidentate chelator [1], while the 3-pyridyl variant presents a distinct binding topology that cannot engage in the same chelate ring formation . In the anticancer context, CA-4-inspired 1,5-diaryl-1,2,4-triazoles with the trimethoxyphenyl group at position 1 or 5 exhibit varying tubulin polymerization inhibitory activity depending on aryl substitution, with IC₅₀ differences spanning orders of magnitude across regioisomers [2]. Similarly, 4H-1,2,4-triazole analogs containing the same trimethoxyphenyl pharmacophore show IC₅₀ values ranging from 0.30 to >5.0 µM across A549, MCF7, and SKOV3 cell lines, demonstrating that small structural modifications profoundly impact antiproliferative potency [2]. These quantitative disparities underline why procurement decisions must be driven by compound-specific evidence rather than class-level assumptions.

3-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine: Head-to-Head Comparative Evidence Dimensions


Pd(II) Coordination Bond Distances and Trans Chelate Geometry Versus Unsubstituted and Methyl-Substituted 2-Pyridyl Triazole Ligands

In the Pd(II) complex [Pd(C₁₆H₁₆N₄O₃)₂](CF₃COO)₂·2CF₃COOH, the target compound (as the neutral 2-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine tautomer) acts as a bidentate N,N′-chelator coordinating through the triazole-N and pyridine-N atoms in a distorted trans-PdN₄ square-planar configuration. The Pd–N(triazole) bond length is 1.991(2) Å and Pd–N(pyridine) is 2.037(2) Å, with a cis N–Pd–N bite angle of 79.65(8)° [1]. By comparison, the analogous 2-pyridyl ligand with R = H (HL¹) and R = CH₃ (HL²) substituents forms Pd(Lᴿ)₂ complexes that display distinct solid-phase luminescence properties, where the nature of the 5-R substituent modulates fluorescence emission intensity upon Pd²⁺ binding [2]. The trimethoxyphenyl-substituted Pd(II) complex yielded crystals amenable to high-resolution X-ray diffraction (triclinic, P1̄, Z = 2, T = 152 K), establishing a robust structural baseline that the simpler R = H and R = CH₃ congeners do not provide in equivalent detail for this specific coordination environment [1][2].

Coordination chemistry Palladium complexes X-ray crystallography

Fluorescence Response to Zn(II) Complexation Versus 2-Pyridyl-5-R-1,2,4-Triazole Ligands with R = H, CH₃, or Phenyl

The target compound, as its 2-pyridyl regioisomer 3-(2-pyridyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole, was studied for Zn(II) complexation. The resulting Zn(II) complex exhibits intense fluorescence with λₑₘ max ≈ 458 nm [1]. In a systematic comparative study of 3-(2-pyridyl)-5-R-1,2,4-triazoles (HL¹: R = H; HL²: R = CH₃; HL³: R = Ph), Pd²⁺ complexation caused fluorescence intensity to decrease for HL² and HL³, while HL¹ (R = H) showed the opposite behavior—fluorescence increased upon Pd²⁺ binding [2]. This differential fluorescence response to metal ion complexation as a function of the 5-substituent demonstrates that the trimethoxyphenyl group imparts distinct photophysical behaviour compared to simpler aromatic or alkyl substituents, although quantitative fluorescence quantum yield or intensity data for the Zn(II) complex of the trimethoxyphenyl ligand versus the R = H/CH₃/Ph analogs were not reported in the same study.

Fluorescence sensing Zinc complexes Protolytic properties

Antiproliferative Potency in Trimethoxyphenyl-1,2,4-Triazole Chemical Space: Class-Level Benchmarking of IC₅₀ Ranges

No direct cytotoxicity or target-engagement data (IC₅₀, tubulin polymerization inhibition) were identified for the specific compound 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine itself. However, within the broader class of 3,4,5-trimethoxyphenyl-bearing 1,2,4-triazoles, quantitative antiproliferative benchmarks have been established. Flexible and rigid 4H-1,2,4-triazole analogs (compounds 8a–g and 9a–g) achieved IC₅₀ values ≤5.01 µM against A549 (lung), MCF7 (breast), and SKOV3 (ovarian) cancer cell lines, while regional isomers 10a–l exhibited IC₅₀ values ranging from 0.30 to 5.0 µM [1]. The most potent rigid analogs—9a, 10h, and 10k—surpassed the clinical comparator etoposide against MCF7, SKOV3, and A549 cells respectively, with compounds 9a and 10h inhibiting tubulin polymerization at IC₅₀ values of 1.61 and 1.03 µM [1]. In the 1,5-disubstituted 1,2,4-triazole CA-4 analog series, the most active compounds (e.g., 4l and 4o) demonstrated antiproliferative activity greater than or comparable to CA-4 itself, with G₂/M cell-cycle arrest confirmed by flow cytometry [2]. These class-level data define a competitive potency landscape against which any new biological evaluation of the target compound should be measured, but they do not constitute direct evidence of the target compound's own activity.

Antiproliferative activity Tubulin polymerization Cancer cell lines

Physicochemical Property Profile Versus 2-Pyridyl and 4-Pyridyl Regioisomers: LogP, tPSA, and Hydrogen-Bonding Capacity

The commercially catalogued property profile of the target compound (ChemBridge SC-9038578) includes a calculated partition coefficient LogP of 1.91, topological polar surface area (tPSA) of 82.2 Ų, one hydrogen-bond donor (Hdon = 1), six hydrogen-bond acceptors (Hacc = 6), and two rotatable bonds . The closely related 4-pyridyl regioisomer, 4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine, shares the same molecular formula (C₁₆H₁₆N₄O₃, MW 312.32) and would be expected to have similar, though not identical, computed properties . The 2-pyridyl isomer, which has been structurally characterized in Pd(II) and Zn(II) complexes, also shares the same elemental composition but exhibits a fundamentally different metal-coordination geometry due to the adjacency of the pyridine nitrogen to the triazole ring, enabling formation of a stable five-membered chelate ring upon deprotonation [1]. The subtle differences in LogP, tPSA, and rotatable bond count between these regioisomers may influence solubility, permeability, and target binding in biological screening contexts, though head-to-head experimental physicochemical comparison data (e.g., measured LogD₇.₄, kinetic solubility) across all three regioisomers have not been published.

Physicochemical properties Drug-likeness Library screening

Tautomeric Equilibria and Protolytic Stability Across pH 4–10 Versus Simpler 5-Substituted 2-Pyridyl-1,2,4-Triazoles

The 2-pyridyl regioisomer of the target compound, 3-(2-pyridyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole, was reported to be a highly hydrophobic ligand that exists in molecular (non-ionic) form across a wide pH range (pH 4–10), characterized by a high molar absorption coefficient and intense fluorescence [1]. This broad pH window of molecular-form stability is unusual among 3-(2-pyridyl)-1,2,4-triazole derivatives, where the protolytic equilibrium between neutral and deprotonated forms typically occurs within narrower pH ranges and is sensitive to the electronic nature of the 5-substituent [2]. In comparative Pd²⁺ complexation studies of HL¹ (R = H), HL² (R = CH₃), and HL³ (R = Ph), the protolytic properties were found to significantly influence complex formation equilibria and the resulting spectroscopic signatures [2]. The trimethoxyphenyl group's electron-donating character shifts the acid–base equilibrium of the triazole NH proton, rendering the ligand resistant to deprotonation across a broader pH spectrum than the R = H, CH₃, or Ph analogs, although precise pKₐ values for direct comparison have not been tabulated in a single publication.

Protolytic properties Hydrophobicity Spectroscopic characterization

Key Evidence Gaps: Missing Direct Biological, Selectivity, and PK Data

Several evidence dimensions critical for informed scientific procurement are entirely absent from the published literature for 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine: (i) in vitro cytotoxicity IC₅₀ values against any cancer or normal cell line—no direct data exist, only class-level benchmarks from structurally related but distinct 4H-1,2,4-triazole and 1,5-diaryl-1,2,4-triazole analogs [1][2]; (ii) tubulin polymerization or target-specific biochemical inhibition data; (iii) selectivity indices (cancer vs. normal cells); (iv) in vivo pharmacokinetic or efficacy data; (v) aqueous solubility, metabolic stability, or permeability measurements; and (vi) head-to-head biological comparison with any specific comparator compound. Procurement decisions for biological screening applications must therefore be made on the basis of the compound's defined structural and physicochemical identity rather than demonstrated bioactivity, and users should anticipate that primary screening data will need to be generated de novo.

Data gaps Procurement caveats Evidence limitations

3-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine: Evidence-Anchored Application Scenarios


Coordination Chemistry and Metal-Organic Material Development Leveraging N,N′-Chelation and Defined Crystal Structure

The target compound's 2-pyridyl tautomer has been demonstrated to act as a bidentate N,N′-chelating ligand toward Pd(II), yielding a well-characterized trans-PdN₄ complex with Pd–N bond distances of 1.991(2) and 2.037(2) Å [1]. This defined coordination mode, supported by single-crystal X-ray diffraction at atomic resolution, enables rational design of Pd(II)-based metal-organic materials, catalysts, or supramolecular assemblies where precise control over metal coordination geometry is required. The availability of commercial quantities through ChemBridge (SC-9038578, price group 3) facilitates gram-scale synthesis of metal complexes for material science applications.

Fluorescence Sensing and Optical Material Applications Based on Zn(II) Complex Emission at ~458 nm

The Zn(II) complex of the 2-pyridyl tautomer exhibits blue-violet fluorescence with an emission maximum at approximately 458 nm [1], placing it in a wavelength region relevant for fluorescence-based sensing, bioimaging, and optoelectronic materials. The broad pH stability range (pH 4–10) of the free ligand in its molecular form [1] ensures consistent photophysical behaviour across diverse experimental conditions, reducing the need for strict pH control that complicates the use of simpler 5-substituted-2-pyridyl-1,2,4-triazoles whose protolytic equilibria are more pH-sensitive .

Small-Molecule Screening Library Procurement with Defined Computational Property Filters

The commercially catalogued property profile of SC-9038578—LogP = 1.91, tPSA = 82.2 Ų, Hdon = 1, Hacc = 6, rotatable bonds = 2, MW = 312.32 [1]—positions the compound within favorable drug-like or lead-like chemical space according to Lipinski and Veber rule criteria. The 3-pyridyl connectivity distinguishes it from the more extensively studied 2-pyridyl and 4-pyridyl regioisomers, offering purchasers a structurally unique screening entity for fragment-based or diversity-oriented screening libraries where novel chemotypes are valued over pre-validated biological activity.

Structure–Activity Relationship (SAR) Exploration of Pyridine Positional Isomers in Triazole-Trimethoxyphenyl Chemical Space

The 3-pyridyl attachment in the target compound represents a distinct connectivity that has not been biologically characterized, unlike the 2-pyridyl isomer (extensively studied for metal complexation [1]) and the 4-pyridyl isomer (catalogued as a screening compound [2]). Procurement of all three regioisomers enables systematic SAR studies to probe how pyridine nitrogen position affects metal-binding affinity, antiproliferative activity, and physicochemical properties. Given that structurally related 4H-1,2,4-triazoles exhibit IC₅₀ values spanning two orders of magnitude (0.30–5.01 µM) across cancer cell lines [3], positional isomer SAR is a scientifically justified procurement strategy for laboratories seeking to identify novel antiproliferative chemotypes.

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